molecular formula C19H17N3O2S B10879195 2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide

2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide

Cat. No.: B10879195
M. Wt: 351.4 g/mol
InChI Key: GUTPBVZEGPLGIK-UHFFFAOYSA-N
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Description

2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide is a complex organic compound that features a quinoline moiety, a benzohydrazide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide involves its interaction with various molecular targets:

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

2-methyl-N'-(2-quinolin-2-ylsulfanylacetyl)benzohydrazide

InChI

InChI=1S/C19H17N3O2S/c1-13-6-2-4-8-15(13)19(24)22-21-17(23)12-25-18-11-10-14-7-3-5-9-16(14)20-18/h2-11H,12H2,1H3,(H,21,23)(H,22,24)

InChI Key

GUTPBVZEGPLGIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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